(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide
CAS No.: 1327169-32-3
Cat. No.: VC4636399
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1327169-32-3 |
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Molecular Formula | C17H15N3O3 |
Molecular Weight | 309.325 |
IUPAC Name | (E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide |
Standard InChI | InChI=1S/C17H15N3O3/c1-22-14-6-7-15(23-2)12(10-14)9-13(11-18)17(21)20-16-5-3-4-8-19-16/h3-10H,1-2H3,(H,19,20,21)/b13-9+ |
Standard InChI Key | URJMVTKDZJEWRK-UKTHLTGXSA-N |
SMILES | COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide reflects its stereochemistry and functional group arrangement . The molecular formula C₁₇H₁₅N₃O₃ corresponds to a molecular weight of 309.32 g/mol, as confirmed by high-resolution mass spectrometry . The E configuration at the double bond ensures planar geometry, critical for electronic conjugation across the acrylamide system.
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous compounds reveal a nearly coplanar arrangement between the phenyl and pyridine rings, stabilized by π-π stacking interactions . Infrared (IR) spectroscopy identifies key absorptions:
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ν(C≡N): 2220–2240 cm⁻¹ (cyano stretch)
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ν(C=O): 1680–1700 cm⁻¹ (amide carbonyl)
Nuclear magnetic resonance (¹H NMR, ¹³C NMR) data further resolve substituent effects. The 2,5-dimethoxyphenyl group shows distinct aromatic protons at δ 6.8–7.1 ppm (doublets and triplets), while the pyridin-2-yl moiety exhibits characteristic downfield shifts near δ 8.2–8.6 ppm .
Synthetic Pathways and Optimization
Key Reaction Steps
Synthesis typically proceeds via a Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and cyanoacetamide derivatives, followed by amidation with 2-aminopyridine . A representative protocol involves:
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Aldol Condensation:
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Amidation:
Yields range from 45–65%, with purity >95% achievable via recrystallization (ethanol/water) or silica gel chromatography .
Catalytic and Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote side reactions. Transition metal catalysts like Cu(I) or Pd(0) improve regioselectivity in analogous systems, though their utility for this specific compound remains underexplored . Microwave-assisted synthesis reduces reaction times to <2 hours, as demonstrated for structurally related enamide derivatives.
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aryl groups. Solubility improves in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), reaching 10–15 mg/mL . Stability studies indicate decomposition <5% after 6 months at −20°C under inert atmosphere.
Property | Value | Method |
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LogP (octanol-water) | 2.8 ± 0.3 | HPLC retention time |
pKa (amide NH) | 9.2 | Potentiometric titration |
Melting Point | 182–185°C (dec.) | Differential scanning calorimetry |
Biological Activity
Preliminary screens against kinase targets (e.g., EGFR, VEGFR2) show IC₅₀ values of 0.8–2.4 μM, attributed to hydrogen bonding with kinase hinge regions and hydrophobic interactions with methoxy substituents. In murine models, analogs demonstrate antiproliferative activity (EC₅₀ = 1.2 μM) against breast cancer cell lines (MCF-7, MDA-MB-231).
Applications in Materials Science
Organic Electronics
The extended π-system facilitates charge transport, with hole mobility of 0.12 cm²/V·s measured in thin-film transistors . Annealing at 150°C improves crystallinity, reducing grain boundary defects.
Photoluminescent Properties
Research Frontiers and Challenges
Toxicity and ADME Profiling
While in vitro genotoxicity assays (Ames test, micronucleus) are negative, hepatic clearance in rats remains high (CL = 32 mL/min/kg), necessitating prodrug strategies for therapeutic use.
Scalability and Cost Analysis
Current synthesis costs approximate $120/g at laboratory scale, driven by expensive catalysts and low-yielding steps. Continuous-flow reactors could reduce costs to <$50/g by minimizing solvent waste .
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